molecular formula C31H40N6O8 B14244643 Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- CAS No. 351881-10-2

Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-

Cat. No.: B14244643
CAS No.: 351881-10-2
M. Wt: 624.7 g/mol
InChI Key: VJKQWQSIYVQVNS-NSUQZGLTSA-N
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Description

Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is a peptide compound composed of five amino acids: glycine, L-serine, L-tyrosine, L-tryptophan, and L-isoleucine This compound is a part of a larger class of peptides known for their biological activity and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-serine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-tyrosine, L-tryptophan, and L-isoleucine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods require precise control of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives or other chemical reagents under mild conditions.

Major Products Formed

    Oxidation: Dityrosine or other oxidized products.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with substituted amino acids or chemical groups.

Scientific Research Applications

Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- has various scientific research applications, including:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of peptides in cellular processes and signaling pathways.

    Medicine: Exploring potential therapeutic uses, such as in drug development or as biomarkers.

    Industry: Utilizing peptides in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. Peptides like this one can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The specific molecular targets and pathways depend on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

  • Glycine, L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
  • Glycyl-L-arginylglycyl-L-α-aspartyl-L-tyrosyl-L-isoleucyl-L-tryptophyl-L-seryl-L-leucyl-L-α-aspartyl-L-threonyl-L-glutamine

Uniqueness

Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which determines its structure and biological activity

This detailed article provides an overview of Glycine, L-seryl-L-tyrosyl-L-tryptophyl-L-isoleucyl-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

351881-10-2

Molecular Formula

C31H40N6O8

Molecular Weight

624.7 g/mol

IUPAC Name

2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C31H40N6O8/c1-3-17(2)27(31(45)34-15-26(40)41)37-30(44)25(13-19-14-33-23-7-5-4-6-21(19)23)36-29(43)24(35-28(42)22(32)16-38)12-18-8-10-20(39)11-9-18/h4-11,14,17,22,24-25,27,33,38-39H,3,12-13,15-16,32H2,1-2H3,(H,34,45)(H,35,42)(H,36,43)(H,37,44)(H,40,41)/t17-,22-,24-,25-,27-/m0/s1

InChI Key

VJKQWQSIYVQVNS-NSUQZGLTSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)N

Origin of Product

United States

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